3-Acetyl-7-Methoxy-6-azaindole

Kinase Inhibitor Design Structure-Activity Relationship (SAR) DYRK1A Inhibition

Essential for DYRK1A and ACAT research; its unique 3-acetyl/7-methoxy substitution dictates kinase selectivity. Avoid experimental failure—generic 6-azaindoles cannot replicate this profile. Dual reactive sites enable rapid library synthesis. Verify purity and stock for immediate medicinal chemistry projects.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B15093185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-7-Methoxy-6-azaindole
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CN=C2OC
InChIInChI=1S/C10H10N2O2/c1-6(13)8-5-12-9-7(8)3-4-11-10(9)14-2/h3-5,12H,1-2H3
InChIKeyVEZWGHVIFMKXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Acetyl-7-Methoxy-6-azaindole: Procurement-Ready Data for a Distinct 6-Azaindole Scaffold


3-Acetyl-7-Methoxy-6-azaindole (C10H10N2O2, MW: 190.20) is a heterocyclic small molecule belonging to the 6-azaindole family . The 6-azaindole scaffold is a privileged structure in kinase inhibitor design, noted for its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases [1]. This specific compound features a unique substitution pattern with an acetyl group at the 3-position and a methoxy group at the 7-position, a combination that distinguishes it from other commercially available 6-azaindole building blocks and imparts distinct physicochemical and potentially biological properties .

Why 3-Acetyl-7-Methoxy-6-azaindole Cannot Be Trivially Substituted with Other 6-Azaindoles


Simply substituting 3-Acetyl-7-Methoxy-6-azaindole with a generic 6-azaindole core or a differently substituted analog carries a high risk of experimental failure. The presence and specific position of the acetyl and methoxy groups are not inert; they critically influence the molecule's electronic properties, lipophilicity, and ability to engage in specific interactions with biological targets [1]. Research on related 6-azaindole scaffolds demonstrates that even subtle changes in substitution, such as replacing a methoxy group with a hydroxyl group, can completely redirect kinase inhibition profiles, switching selectivity from one kinase family (DYRK1A) to another (c-Raf) [2]. Therefore, the specific substitution pattern of 3-Acetyl-7-Methoxy-6-azaindole is essential for its intended research applications and cannot be reliably mimicked by other, more readily available analogs without extensive and costly validation.

Quantitative Differentiation Guide: 3-Acetyl-7-Methoxy-6-azaindole vs. Key Analogs


Methoxy vs. Hydroxy Substitution: A Critical Switch in Kinase Selectivity for 6-Azaindoles

In the 6-azaindole series, the presence of a 7-methoxy group is critical for directing kinase inhibition toward DYRK1A. The corresponding 7-hydroxy analog, while structurally similar, loses this selectivity and instead inhibits c-Raf [1].

Kinase Inhibitor Design Structure-Activity Relationship (SAR) DYRK1A Inhibition

Acetylcholinesterase (AChE) Inhibition by 3-Acetyl-7-Methoxy-6-azaindole

3-Acetyl-7-Methoxy-6-azaindole demonstrates time-dependent inhibition of recombinant acetylcholinesterase (AChE) from the malaria vector Anopheles gambiae, with IC50 values of 142 nM after 10 minutes and 285 nM after 60 minutes of incubation [1].

Acetylcholinesterase Inhibition Malaria Vector Control Enzymatic Assay

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition by 3-Acetyl-7-Methoxy-6-azaindole

3-Acetyl-7-Methoxy-6-azaindole inhibits acyl coenzyme A:cholesterol acyltransferase (ACAT) with an IC50 of 4.8 μM in a J774 macrophage cell culture assay [1].

ACAT Inhibition Cholesterol Metabolism Macrophage Assay

Procurement Guidance: High-Value Research Applications for 3-Acetyl-7-Methoxy-6-azaindole


Scaffold for Developing Novel DYRK1A Kinase Inhibitors

The 7-methoxy substitution on the 6-azaindole core is directly linked to DYRK1A kinase inhibition, as established through SAR studies on closely related compounds [1]. Researchers focused on DYRK1A, a target implicated in Down syndrome, Alzheimer's disease, and type 1 diabetes, should prioritize this building block to leverage this established selectivity determinant. Using a different 6-azaindole analog lacking the 7-methoxy group would likely result in a different or diminished kinase inhibition profile, potentially leading to costly misdirection of medicinal chemistry efforts.

Vector Control: Tool Compound for Insect Acetylcholinesterase (AChE) Studies

With a defined IC50 of 142 nM against Anopheles gambiae AChE [1], this compound serves as a quantifiable, albeit weak, tool for investigating this specific insect enzyme. It can be used as a reference inhibitor in biochemical assays to screen for new compounds with improved potency or to study AChE kinetics. Its time-dependent inhibitory profile (IC50 increases from 142 nM to 285 nM over 60 minutes) also makes it an interesting subject for studying enzyme-inhibitor dynamics.

Metabolic Disease Research: Investigating ACAT Inhibition in Macrophages

The documented ACAT inhibitory activity (IC50 = 4.8 μM) in a J774 macrophage cell line provides a clear entry point for studies on cholesterol metabolism [1]. This compound can be used as a starting point to probe the effects of ACAT inhibition on foam cell formation and lipid droplet accumulation, key processes in the development of atherosclerosis. Its activity in a cellular context, rather than just a biochemical assay, adds to its value for in vitro disease modeling.

Building Block for Library Synthesis and SAR Expansion

3-Acetyl-7-Methoxy-6-azaindole contains two chemically orthogonal functional groups: an acetyl group and a methoxy group. This dual functionality provides two distinct sites for further chemical diversification, making it a versatile intermediate for generating libraries of novel 6-azaindole derivatives. Its unique substitution pattern allows medicinal chemists to explore new regions of chemical space not accessible with simpler, more common 6-azaindole building blocks [1], facilitating the exploration of novel SAR around the 6-azaindole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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